Gal beta(1-3)[Neu5Ac alpha(2-6)]GlcNAc-beta-pNP
CAS No.:
Cat. No.: VC16227592
Molecular Formula: C31H45N3O21
Molecular Weight: 795.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H45N3O21 |
|---|---|
| Molecular Weight | 795.7 g/mol |
| IUPAC Name | 5-acetamido-2-[[5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C31H45N3O21/c1-11(37)32-19-15(39)7-31(30(46)47,55-27(19)21(41)16(40)8-35)50-10-18-23(43)26(54-29-25(45)24(44)22(42)17(9-36)52-29)20(33-12(2)38)28(53-18)51-14-5-3-13(4-6-14)34(48)49/h3-6,15-29,35-36,39-45H,7-10H2,1-2H3,(H,32,37)(H,33,38)(H,46,47) |
| Standard InChI Key | OQZSJFGKSKBLDR-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Introduction
Structural Characteristics and Chemical Identity
Molecular Architecture
Gal beta(1-3)[Neu5Ac alpha(2-6)]GlcNAc-beta-pNP consists of three monosaccharide units and a synthetic aromatic group:
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Galactose (Gal): Linked via a β(1→3) glycosidic bond to GlcNAc.
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N-Acetylneuraminic Acid (Neu5Ac): A sialic acid residue attached via an α(2→6) linkage to GlcNAc.
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N-Acetylglucosamine (GlcNAc): Serves as the central unit, branching to Gal and Neu5Ac.
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Para-Nitrophenyl (pNP) Group: A β-linked aromatic moiety enabling spectrophotometric detection in enzymatic assays .
This configuration replicates natural O-linked glycans, particularly those involved in cell-surface signaling .
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 754954-71-7 | |
| Molecular Formula | ||
| Molecular Weight | 795.70 g/mol | |
| Purity | ≥92.0% (HPLC) |
Biological Functions and Enzymatic Relevance
Role as a Substrate for Glycosidases and Sialidases
The compound’s pNP group allows it to act as a chromogenic substrate for enzymes like sialidases and glycosidases. Hydrolysis of the β-glycosidic bond releases pNP, which is detectable at 405 nm, facilitating kinetic studies . For example, in a coupled assay for core 2 β-1,6-N-acetylglucosaminyltransferase (core 2 GlcNAc-T), Gal beta(1-3)[Neu5Ac alpha(2-6)]GlcNAc-beta-pNP served as an acceptor substrate, enabling sensitive detection of enzyme activity via subsequent galactosylation with UDP-[3H]Gal .
Glycan-Mediated Cellular Recognition
By mimicking natural glycan epitopes, the compound aids in studying lectin interactions. For instance, its Neu5Acα(2→6)Galβ(1→3)GlcNAc sequence replicates terminal structures on glycoproteins involved in immune cell adhesion and pathogen binding .
Applications in Glycobiology Research
Enzyme Characterization and Assay Development
| Supplier | Purity | Price (per mg) |
|---|---|---|
| TCI Chemical | >92.0% | $498 |
| Santa Cruz Biotechnology | N/A | $1,163 |
Future Directions and Research Implications
Recent advances highlight the compound’s potential in unraveling glycan roles in cancer metastasis and neurodegenerative diseases . Coupled with emerging techniques like cryo-EM and glycoengineering, it may pave the way for glycan-based therapeutics and precision diagnostics.
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